Emedastine-d3
Description
Deuterium Effects
- Metabolic stability : CD₃ substitution reduces N-demethylation rates by 2–3× due to the kinetic isotope effect (KIE ≈ 2.5).
- Hydrogen bonding : Minimal disruption to intermolecular interactions, as deuterium’s van der Waals radius (2.02 Å) closely matches hydrogen (2.00 Å).
- Spectroscopic detection : Mass shift of +3 Da enables unambiguous identification via LC-MS.
Properties
Molecular Formula |
C₁₇H₂₃D₃N₄O |
|---|---|
Molecular Weight |
305.43 |
Synonyms |
1H-1,4-Diazepine 1H-Benzimidazole deriv.-d3; 1-Methyl-4-(1-(2-ethoxyethyl)-1H-benzimidazol-2-yl)[1,4]diazepane-d3; |
Origin of Product |
United States |
Scientific Research Applications
Allergic Conjunctivitis
Emedastine-d3 is primarily utilized in treating allergic conjunctivitis. Clinical studies have demonstrated its efficacy in alleviating symptoms such as redness, itching, and tearing associated with this condition. A notable study showed that patients treated with emedastine 0.05% eye drops exhibited significant improvement over a six-week period compared to other antihistamines like levocabastine .
| Study | Dosage | Duration | Outcome |
|---|---|---|---|
| Clinical Evaluation | 0.05% eye drops | 6 weeks | Significant symptom reduction in allergic conjunctivitis |
Allergic Rhinitis and Urticaria
In addition to conjunctivitis, emedastine has been found effective against allergic rhinitis and urticaria. It reduces nasal symptoms by inhibiting histamine's action on nasal mucosa, thus providing relief from sneezing and nasal congestion .
In Vitro Studies
Research has shown that this compound inhibits histamine-induced secretion of interleukins (IL-6, IL-8) and granulocyte-macrophage colony-stimulating factor (GM-CSF) from primary human conjunctival epithelial cells at low concentrations (IC50s ranging from 1.50 nM to 3.42 nM) . This suggests potential applications beyond symptomatic relief, possibly influencing underlying inflammatory processes.
| Cytokine | IC50 (nM) |
|---|---|
| IL-6 | 2.23 |
| IL-8 | 3.42 |
| GM-CSF | 1.50 |
Safety Profile
This compound exhibits a favorable safety profile with minimal cardiovascular effects and low anticholinergic activity compared to other antihistamines . This makes it a suitable option for patients who may be sensitive to these side effects.
Efficacy in Pediatric Patients
A multicenter randomized trial involving pediatric patients demonstrated that emedastine was well-tolerated and effective in managing symptoms of allergic conjunctivitis . The study highlighted that children experienced significant improvements in ocular symptoms without notable adverse effects.
Comparative Effectiveness
In comparative studies against other antihistamines, emedastine has shown superior efficacy in reducing symptoms of allergic conjunctivitis and rhinitis while maintaining a better safety profile .
Comparison with Similar Compounds
Comparison with Similar Compounds
The provided evidence highlights several deuterated compounds, though none directly analogous to Emedastine-d3 in therapeutic class. Below is a comparative analysis based on structural and functional similarities among deuterated molecules:
Table 1: Comparison of Emedastine and Select Deuterated Compounds
Key Comparisons:
Structural Differences: Emedastine contains a benzimidazole core, distinct from the steroid backbone of Methandrostenolone-d3 or the imidazolone ring of Creatinine-d3 . Deuterium substitution in this compound likely occurs at methyl or aromatic positions to minimize metabolic degradation, a strategy shared with other deuterated compounds like Methandrostenolone-d3 .
Applications :
- Emedastine is used for histamine receptor studies, whereas deuterated analogs like Creatinine-d3 serve as internal standards in pharmacokinetic assays . Ecgonine methylester-D3.HCl is employed in forensic toxicology, highlighting the diversity of deuterated compounds’ roles .
Similarly, all deuterated compounds in Table 1 are restricted to scientific or industrial applications .
Notes
Limitations of Evidence :
- Direct data on this compound (e.g., pharmacokinetics, deuterium positions) are absent in the provided sources. Comparisons are inferred from structurally distinct deuterated analogs.
Research Best Practices :
- Handling deuterated compounds requires adherence to safety protocols, including proper labeling and disposal, as emphasized in Emedastine’s safety data sheets .
Future Directions :
- Further studies are needed to validate the utility of this compound in analytical or therapeutic contexts. Referencing methodologies from analytical chemistry (e.g., mass spectrometry) could enhance comparative analyses .
Ethical and Regulatory Compliance :
- As with all research chemicals, compliance with institutional guidelines (e.g., Pearson Edexcel’s experimental standards ) is critical to ensure reproducibility and safety.
Preparation Methods
Deuterated Alkylation via Aralkyl-Protected Amines
A patent-pending method (WO2020/184670) outlines a robust approach for mono-deuterated-lower-alkylation of secondary amines, applicable to this compound synthesis:
Key Steps:
-
Protection of the amine moiety : The secondary amine in emedastine is protected with an aralkyl group (e.g., benzyl) to prevent undesired side reactions.
-
Deuterated alkylation : Reaction with deuterated methylating agents such as methyl-d3 methanesulfonate (CD3OSO2OCH3) introduces deuterium at the target methyl group.
-
Deprotection : Catalytic hydrogenation removes the aralkyl protecting group, yielding this compound.
Reaction Conditions :
Yield and Purity:
| Parameter | Value |
|---|---|
| Isolated Yield | 68–72% |
| Isotopic Enrichment | ≥99.5% (LC-MS) |
| Purity (HPLC) | >99.9% |
H/D Exchange Catalyzed by Heterogeneous Ruthenium
This method leverages ruthenium-based catalysts to replace hydrogen with deuterium at alpha positions of alkyl chains bonded to nitrogen:
Procedure :
-
Substrate Preparation : Emedastine is dissolved in deuterated ethanol (C2D5OD).
-
Catalytic Reaction : Ru/C (5% w/w) facilitates H/D exchange under 50 psi D2 gas at 80°C for 24 hours.
-
Workup : Filtration and solvent evaporation yield crude this compound, which is purified via column chromatography (silica gel, eluent: CH2Cl2/MeOH 9:1).
Advantages :
Limitations :
Analytical Characterization and Quality Control
Isotopic Purity Assessment
Impurity Profiling
This compound must be free from non-deuterated analogs and process-related impurities (e.g., emedastine EP Impurity F).
| Impurity | Retention Time (min) | Relative Response (%) |
|---|---|---|
| Emedastine | 8.2 | ≤0.1 |
| EP Impurity F | 10.5 | ≤0.05 |
Applications in Pharmacological Research
This compound is indispensable for:
Q & A
Q. How can researchers enhance the credibility of negative results in this compound studies?
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
